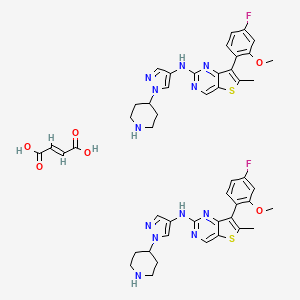

MAX-40279 hemifumarate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2388506-43-0 |

|---|---|

分子式 |

C48H50F2N12O6S2 |

分子量 |

993.1 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;bis(7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine) |

InChI |

InChI=1S/2C22H23FN6OS.C4H4O4/c2*1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;5-3(6)1-2-4(7)8/h2*3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

InChI 键 |

BCHMKHOVSSCBHQ-WXXKFALUSA-N |

手性 SMILES |

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MAX-40279 Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

MAX-40279 hemifumarate is an orally bioavailable, multi-targeted kinase inhibitor.[1][2] Its primary mechanism of action is the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] This dual inhibitory action is crucial for its potential therapeutic application in acute myeloid leukemia (AML), a disease often characterized by mutations in the FLT3 gene.[3]

Mutations in FLT3 are among the most common in AML, leading to constitutive activation of the kinase and subsequent downstream signaling that promotes cancer cell proliferation and survival.[4] MAX-40279 has demonstrated the ability to inhibit both wild-type FLT3 and clinically relevant mutant forms, such as the internal tandem duplication (ITD) and the D835Y mutation in the tyrosine kinase domain (TKD).[1][4] The inhibition of the D835Y mutant is particularly significant as this mutation can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1]

Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a mechanism of resistance to FLT3 inhibitors.[3][4] By simultaneously targeting both FLT3 and FGFR, MAX-40279 is designed to overcome this resistance mechanism.[3][4] Preclinical studies have shown that MAX-40279 achieves a much higher concentration in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells in their native microenvironment.[4]

In addition to its primary targets, preclinical data suggests that MAX-40279 may inhibit other receptor tyrosine kinases.[5] There is also evidence that it can inhibit hematopoietic progenitor kinase 1 (HPK1), which is a negative regulator of the T-cell receptor (TCR) signaling pathway, suggesting a potential role in modulating the immune response.[5]

Quantitative Data

While preclinical studies have confirmed the potent and selective inhibitory activity of MAX-40279 against FLT3 and FGFR kinases, the specific half-maximal inhibitory concentration (IC50) values from these enzymatic assays are not yet publicly available in the reviewed literature. For illustrative purposes, the following table demonstrates how such data would be presented.

| Target Kinase | Subtype | IC50 (nM) |

| FLT3 | Wild-Type (WT) | Data not available |

| ITD Mutant | Data not available | |

| D835Y Mutant | Data not available | |

| FGFR | FGFR1 | Data not available |

| FGFR2 | Data not available | |

| FGFR3 | Data not available | |

| Aurora Kinase | Aurora A | Data not available |

| Aurora B | Data not available |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of a kinase inhibitor like MAX-40279. These are based on standard methodologies in the field.

Biochemical Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of MAX-40279 on the enzymatic activity of purified kinase proteins.

1. Reagent Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

- Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

- Prepare solutions of the recombinant target kinases (e.g., FLT3-WT, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3) and a suitable substrate (e.g., a synthetic peptide).

- Prepare an ATP solution at a concentration close to the Km for each kinase.

2. Assay Procedure:

- In a 96- or 384-well plate, add the kinase, substrate, and the MAX-40279 dilutions.

- Initiate the kinase reaction by adding the ATP solution.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

- Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

- Quantify the kinase activity. This can be done using various methods, such as:

- Radiometric assay: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.

- Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

- Fluorescence-based assay (e.g., TR-FRET): Using fluorescently labeled antibodies to detect the phosphorylated substrate.

4. Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of MAX-40279.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay

This assay assesses the effect of MAX-40279 on the proliferation and viability of cancer cell lines.

1. Cell Culture:

- Culture human AML cell lines, such as MV4-11 (FLT3-ITD positive) and KG-1 (FGFR1 fusion positive), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

- Seed the cells into 96-well plates at a predetermined density.

- Prepare serial dilutions of MAX-40279 in the culture medium.

- Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

3. Viability Measurement:

- Add a viability reagent to each well. Common reagents include:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is converted to a colored formazan product by metabolically active cells.

- CellTiter-Glo®: This reagent measures ATP levels, which correlate with the number of viable cells.

- Measure the signal (absorbance or luminescence) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO).

- Plot the percentage of viability against the logarithm of the MAX-40279 concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathways

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow

Caption: Workflow for biochemical and cellular assays.

Logical Relationship

Caption: Logical relationship of MAX-40279's dual inhibition.

References

MAX-40279 Hemifumarate: A Technical Whitepaper on Dual FLT3 and FGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hemifumarate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] This document provides a comprehensive technical overview of MAX-40279, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The dual targeting of FLT3 and FGFR positions MAX-40279 as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML), where FLT3 mutations are prevalent and FGFR signaling can contribute to therapeutic resistance.[2][3]

Introduction

Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1] While targeted FLT3 inhibitors have shown clinical promise, resistance often emerges. One key mechanism of resistance is the activation of alternative signaling pathways, such as the one mediated by the fibroblast growth factor receptor (FGFR).[2] The bone marrow microenvironment can secrete FGFs, which activate FGFR signaling in leukemia cells, thereby bypassing FLT3 inhibition.[3]

MAX-40279 was developed to address this challenge by simultaneously inhibiting both FLT3 and FGFR.[1] This dual inhibition strategy aims to provide a more durable and effective therapeutic response in FLT3-mutated AML and potentially other malignancies dependent on these pathways.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity through the competitive inhibition of the ATP-binding sites of FLT3 and FGFR kinases, including various mutant forms of FLT3.[1] This inhibition blocks the autophosphorylation and activation of these receptors, thereby preventing the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.

Inhibition of Endothelial-to-Mesenchymal Transition (EndMT)

A key aspect of MAX-40279's mechanism is its ability to suppress endothelial-to-mesenchymal transition (EndMT).[4] This is achieved through the inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation at serine 330.[4] EndMT is a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to tumor progression and fibrosis. By inhibiting this process, MAX-40279 may not only impact the tumor cells directly but also modulate the tumor microenvironment.

Data Presentation

While specific IC50 values from the primary developers are not publicly available, preclinical evaluations have demonstrated potent inhibition of both FLT3 and FGFR. The following tables summarize the types of data generated in the preclinical assessment of MAX-40279.

Table 1: In Vitro Enzymatic and Cellular Activity Profile of MAX-40279

| Target | Assay Type | Cell Line/Enzyme | Endpoint | Result |

| FLT3 | Enzymatic Assay | Recombinant FLT3 (WT) | IC50 | Potent Inhibition (Specific values not publicly disclosed) |

| Enzymatic Assay | Recombinant FLT3-ITD | IC50 | Potent Inhibition (Specific values not publicly disclosed) | |

| Enzymatic Assay | Recombinant FLT3-D835Y | IC50 | Effective against resistance-conferring mutations (Specific values not publicly disclosed)[4] | |

| Cellular Assay | MV4-11 (FLT3-ITD) | IC50 | Potent anti-proliferative activity (Specific values not publicly disclosed) | |

| FGFR | Enzymatic Assay | Recombinant FGFR1 | IC50 | Potent Inhibition (Specific values not publicly disclosed) |

| Enzymatic Assay | Recombinant FGFR2 | IC50 | Potent Inhibition (Specific values not publicly disclosed) | |

| Enzymatic Assay | Recombinant FGFR3 | IC50 | Potent Inhibition (Specific values not publicly disclosed) | |

| Cellular Assay | KG-1 (FGFR1 fusion) | IC50 | Potent anti-proliferative activity (Specific values not publicly disclosed) | |

| Downstream Signaling | Western Blot | HUVECs, MAECs, MPLECs | p-NDRG1 | Inhibition of NDRG1 phosphorylation at Ser330 with 0.5-1 µM MAX-40279 for 48h[4] |

| Cell Migration Assay | HUVECs | Migration | Attenuation of H2O2 and TGF-β induced migration with 0.5 and 1 µM MAX-40279 for 48h[4] |

WT: Wild-Type, ITD: Internal Tandem Duplication, HUVECs: Human Umbilical Vein Endothelial Cells, MAECs: Mouse Aortic Endothelial Cells, MPLECs: Mouse Primary Lung Endothelial Cells.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Model | Treatment | Duration | Outcome | Reference |

| MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily | 21-28 days | Significant tumor growth inhibition with no significant toxicity observed | [4] |

| KG-1 (FGFR1 fusion) | 12 mg/kg, p.o., twice daily | 21-28 days | Significant tumor growth inhibition with no significant toxicity observed | [4] |

| Mini-PDX | 12 mg/kg, p.o., once daily | 7 days | Effective in 43% of patient tumor samples | [4] |

p.o.: per os (by mouth), PDX: Patient-Derived Xenograft.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of MAX-40279. These protocols are based on standard laboratory procedures and the available information on MAX-40279 studies.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against FLT3 and FGFR kinases.

-

Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, 3) kinases, appropriate kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), MAX-40279, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of MAX-40279 in DMSO and then in kinase buffer.

-

In a 384-well plate, add the kinase, the substrate peptide, and the diluted MAX-40279 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of MAX-40279 relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay

-

Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.

-

Materials: MV4-11 and KG-1 cells, appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS), MAX-40279, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of MAX-40279 in the cell culture medium.

-

Add the diluted compound or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation and determine the IC50 values.

-

Western Blot Analysis of NDRG1 Phosphorylation

-

Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1.

-

Materials: HUVECs, appropriate culture medium, MAX-40279, lysis buffer, primary antibodies (anti-phospho-NDRG1 (Ser330) and anti-total-NDRG1), and a secondary antibody conjugated to HRP.

-

Procedure:

-

Culture HUVECs to near confluence and then treat with MAX-40279 (0.5-1 µM) or vehicle for 48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Migration Assay (Transwell Assay)

-

Objective: To assess the effect of MAX-40279 on endothelial cell migration.

-

Materials: HUVECs, Transwell inserts (e.g., 8 µm pore size), culture medium, a chemoattractant (e.g., H2O2 or TGF-β), MAX-40279, and crystal violet stain.

-

Procedure:

-

Pre-treat HUVECs with MAX-40279 (0.5 and 1 µM) or vehicle for 48 hours.

-

Place the Transwell inserts into a 24-well plate containing the chemoattractant in the lower chamber.

-

Seed the pre-treated HUVECs in serum-free medium into the upper chamber of the inserts.

-

Incubate for a specified time (e.g., 24 hours) to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of MAX-40279 in vivo.

-

Materials: Immunodeficient mice (e.g., NOD/SCID), MV4-11 and KG-1 cells, MAX-40279 formulation for oral gavage.

-

Procedure:

-

Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MAX-40279 (12 mg/kg) or vehicle control by oral gavage twice daily.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Continue treatment for 21-28 days or until a predetermined endpoint is reached.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Mandatory Visualizations

Signaling Pathways

Caption: Simplified FLT3 signaling pathway and the inhibitory action of MAX-40279.

Caption: Simplified FGFR signaling pathway and the inhibitory action of MAX-40279.

Experimental Workflow

Caption: Workflow for in vivo xenograft studies of MAX-40279.

Conclusion

This compound is a novel dual inhibitor of FLT3 and FGFR with a compelling preclinical profile for the treatment of AML. Its ability to target both a primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. Furthermore, its inhibitory effect on EndMT suggests a broader potential to impact the tumor microenvironment. The data summarized in this whitepaper supports the ongoing clinical investigation of MAX-40279 as a promising new therapeutic agent. A Phase I clinical trial is currently evaluating the safety and tolerability of MAX-40279 in patients with AML (NCT03412292).

References

In-Depth Technical Guide: MAX-40279 Hemifumarate for Acute Myeloid Leukemia (AML) Research

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemifumarate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed for the treatment of acute myeloid leukemia (AML), this multi-kinase inhibitor targets key signaling pathways implicated in the proliferation and survival of leukemic cells.[3] Notably, MAX-40279 has demonstrated the potential to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical management of AML.[1] In recognition of its potential, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[2]

This technical guide provides a detailed overview of the preclinical data and experimental methodologies associated with MAX-40279, designed to inform and guide researchers and drug development professionals in the field of AML.

Mechanism of Action and Target Profile

MAX-40279 exerts its anti-leukemic effects by simultaneously inhibiting the kinase activity of both FLT3 and FGFR.[1]

-

FLT3 Inhibition: Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts. MAX-40279 has been shown to be effective against wild-type FLT3 as well as clinically relevant mutants such as D835Y, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1]

-

FGFR Inhibition: The FGF/FGFR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors in AML.[1] Activation of this pathway in the bone marrow microenvironment can sustain leukemic cell survival despite FLT3 blockade. By co-targeting FGFR, MAX-40279 is designed to abrogate this resistance mechanism, offering a more durable therapeutic response.[1]

Signaling Pathway Overview

The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways in AML cells.

Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.

Preclinical Efficacy

In Vitro Activity

While specific IC50 values from enzymatic and cellular assays are not publicly available, preclinical studies have reported that MAX-40279 is a potent inhibitor of both FLT3 and FGFR kinases.[1] The inhibitory activity has been evaluated against wild-type and mutant forms of FLT3, as well as multiple FGFR subtypes.[1]

Table 1: Summary of In Vitro Kinase Inhibition by MAX-40279

| Target Kinase | Subtype(s) Tested | Reported Potency |

|---|---|---|

| FLT3 | Wild-type, ITD, D835Y | Potent Inhibition |

| FGFR | FGFR1, FGFR2, FGFR3 | Superior Inhibitory Activity |

Note: Specific quantitative data (e.g., IC50 values) are not publicly available.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MAX-40279 has been demonstrated in AML xenograft models.[1]

Table 2: Summary of In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Xenograft Model | Cell Line | Key Genetic Feature | Treatment Regimen | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|---|

| Subcutaneous | MV4-11 | FLT3-ITD | 12 mg/kg, p.o., twice daily for 21-28 days | Significant | [1] |

| Subcutaneous | KG-1 | FGFR1 fusion | 12 mg/kg, p.o., twice daily for 21-28 days | Significant | [1] |

| Overall Range | - | - | - | 58% to 106% | [1] |

p.o. = oral administration

Pharmacokinetics

Preclinical pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 exhibits favorable properties, including oral bioavailability and significant accumulation in the bone marrow.[1]

Table 3: Summary of Pharmacokinetic Properties of MAX-40279 in Rats

| Parameter | Route of Administration | Key Finding |

|---|---|---|

| Bioavailability | Oral (p.o.) | Orally bioavailable |

| Distribution | Oral (p.o.), single dose | Much higher drug concentration in bone marrow than in plasma |

Note: Specific pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) are not publicly available.

Experimental Protocols

The following sections provide representative protocols for key experiments used in the preclinical evaluation of MAX-40279. These are generalized procedures based on standard laboratory practices, as detailed protocols specific to MAX-40279 studies are not publicly available.

Kinase Enzyme Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (Representative Protocol)

This protocol outlines a common method for determining the effect of a compound on the viability of AML cell lines.

Caption: Workflow for assessing cell viability in AML cell lines.

Western Blotting for Phospho-Protein Analysis (Representative Protocol)

This protocol is used to assess the inhibition of downstream signaling from FLT3 and FGFR.

-

Cell Treatment: Culture AML cells (e.g., MV4-11) to 70-80% confluency and treat with varying concentrations of MAX-40279 for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

AML Xenograft Model (Representative Protocol)

This protocol describes a general procedure for establishing and utilizing a subcutaneous AML xenograft model.

-

Cell Culture: Culture MV4-11 or KG-1 cells under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10^6 cells) in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups. Administer MAX-40279 or vehicle orally according to the specified dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh tumors.

Clinical Development

MAX-40279 has been evaluated in a Phase I dose-escalation clinical trial (NCT03412292) to assess its safety and tolerability in patients with AML.[2] The primary objectives of this study were to determine the maximum tolerated dose (MTD) and the incidence of adverse events.[2] As of the date of this guide, the results of this clinical trial have not been publicly released.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. Its ability to target both a primary oncogenic driver and a key resistance pathway represents a significant advancement in the field. Further research and the public dissemination of clinical trial data are eagerly awaited to fully elucidate the therapeutic potential of this agent.

References

Preclinical Profile of MAX-40279 Hemifumarate: A Dual FLT3/FGFR Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 is an orally bioavailable, potent, and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Developed for the potential treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, MAX-40279 has demonstrated significant preclinical activity.[2] This technical guide provides a comprehensive overview of the available preclinical data for MAX-40279 hemifumarate, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical rationale for the clinical development of MAX-40279.

Introduction

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, such as the FGF/FGFR axis in the bone marrow microenvironment.[1][2] MAX-40279 was designed to address this resistance mechanism by simultaneously targeting both FLT3 and FGFR kinases.[1][2] Preclinical studies have evaluated the enzymatic and cellular activity of MAX-40279, its pharmacokinetic properties, and its in vivo efficacy in AML xenograft models.[2]

Mechanism of Action

MAX-40279 exerts its anti-leukemic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[2][3] This dual inhibition blocks the downstream signaling pathways mediated by these receptors, which are crucial for the proliferation and survival of leukemia cells.[3] The ability of MAX-40279 to inhibit various forms of FLT3, including wild-type (wt), internal tandem duplication (ITD) mutants, and mutants with tyrosine kinase domain (TKD) substitutions (e.g., D835Y), suggests its potential to overcome resistance to other FLT3 inhibitors.[2]

Preclinical Data

In Vitro Activity

Enzymatic Assays: MAX-40279 has been evaluated in enzymatic assays against various FLT3 and FGFR kinases. The specific IC50 values from these assays are not publicly available, however, preclinical reports indicate potent inhibition of FLT3-wt, FLT3-ITD, and the resistant mutant FLT3-D835Y.[2] The compound was also profiled against FGFR subtypes 1, 2, and 3, demonstrating superior FGFR inhibitory activity.[2]

Cellular Assays: The anti-proliferative activity of MAX-40279 has been assessed in cellular assays. While specific IC50 values for AML cell lines are not available in the public domain, the compound has been shown to be effective in cellular models.[2]

Table 1: Summary of In Vitro Studies

| Assay Type | Targets | Key Findings (Qualitative) |

| Enzymatic Assays | FLT3-wt, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3 | Potent inhibition of both FLT3 and FGFR kinases.[2] |

| Cellular Assays | AML cell lines | Demonstrated anti-proliferative activity.[2] |

| Signal Transduction Assays | Downstream signaling proteins | Inhibition of FLT3 and FGFR-mediated signaling pathways.[2] |

In Vivo Efficacy

The in vivo anti-tumor efficacy of MAX-40279 has been evaluated in AML xenograft models.

MV4-11 Xenograft Model (FLT3-ITD): In a xenograft model using MV4-11 cells, which harbor the FLT3-ITD mutation, oral administration of MAX-40279 resulted in significant tumor growth inhibition.[2]

KG-1 Xenograft Model (FGFR1 fusion): The KG-1 xenograft model, which has an FGFR1 fusion, was also used to evaluate the in vivo efficacy of MAX-40279.[2] The compound demonstrated significant tumor growth inhibition in this model as well.[2]

Table 2: Summary of In Vivo Efficacy in AML Xenograft Models

| Xenograft Model | Genetic Aberration | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MV4-11 | FLT3-ITD | 12 mg/kg, p.o., twice daily | 58% to 106% | [2] |

| KG-1 | FGFR1 fusion | 12 mg/kg, p.o., twice daily | 58% to 106% | [2] |

Notably, these anti-tumor effects were achieved without significant body weight loss in the animals, suggesting a favorable tolerability profile.[2]

References

In Vitro Efficacy of MAX-40279 Hemifumarate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] It has been developed as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, which are present in approximately 30% of newly diagnosed AML patients and are associated with a poor prognosis.[2] The dual inhibitory action of MAX-40279 is designed to address both the primary oncogenic driver (mutant FLT3) and potential resistance mechanisms mediated by the FGF/FGFR signaling pathway in the bone marrow microenvironment.[2] Preclinical studies have indicated that MAX-40279 is a potent and selective inhibitor, demonstrating activity against both wild-type and various mutant forms of FLT3, including those conferring resistance to other FLT3 inhibitors.[2]

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[3] In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), like the D835Y mutation, lead to constitutive activation of FLT3. This results in uncontrolled proliferation and survival of leukemic cells. MAX-40279 has demonstrated the ability to inhibit these mutated forms of FLT3, including the D835Y mutation which is a known resistance mechanism to some first-generation FLT3 inhibitors.[1][2]

By also targeting FGFR, MAX-40279 aims to overcome resistance mediated by the bone marrow stroma, where increased expression of FGF2 has been observed in response to FLT3 inhibition.[2] The inhibition of both FLT3 and FGFR signaling pathways ultimately disrupts downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Quantitative In Vitro Efficacy Data

While preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279, specific IC50 values from publicly available enzymatic and cellular assays are not extensively detailed in the provided search results. The available literature, primarily from conference abstracts and manufacturer announcements, indicates that the compound has been rigorously tested.

Enzymatic Assays: MAX-40279 has been evaluated in enzymatic assays against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3.[2] These studies are crucial for determining the direct inhibitory potential of the compound on its target kinases.

Cellular Assays: The anti-proliferative effects of MAX-40279 have been assessed in various AML cell lines.[2] Key cell lines mentioned in preclinical studies include:

-

MV4-11: An AML cell line that is homozygous for the FLT3-ITD mutation.

-

KG-1: An AML cell line known to have an FGFR1 fusion protein.

The tables below are structured to present the anticipated data from such studies.

Table 1: Enzymatic Inhibition Profile of MAX-40279

| Target Kinase | IC50 (nM) |

|---|---|

| FLT3-wt | Data not available |

| FLT3-ITD | Data not available |

| FLT3-D835Y | Data not available |

| FGFR1 | Data not available |

| FGFR2 | Data not available |

| FGFR3 | Data not available |

Table 2: Anti-proliferative Activity of MAX-40279 in AML Cell Lines

| Cell Line | Key Mutation(s) | IC50 (nM) |

|---|---|---|

| MV4-11 | FLT3-ITD | Data not available |

| KG-1 | FGFR1 Fusion | Data not available |

Experimental Protocols

Detailed, compound-specific experimental protocols for MAX-40279 are not publicly available. The following sections provide representative, generalized protocols for the key in vitro assays typically employed to evaluate a kinase inhibitor of this class.

Enzymatic Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Caption: Workflow for a typical enzymatic kinase inhibition assay.

Methodology:

-

Reagents and Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR kinases, appropriate peptide substrates, ATP, assay buffer, kinase detection reagents (e.g., HTRF® kits), and 384-well microplates.

-

Procedure: a. A solution of the recombinant kinase is prepared in the assay buffer. b. Serial dilutions of MAX-40279 hemifumarate are prepared and added to the microplate wells. c. The kinase solution is added to the wells containing the compound and pre-incubated. d. The enzymatic reaction is initiated by the addition of a mixture of the peptide substrate and ATP. e. The reaction is allowed to proceed for a defined period at a controlled temperature. f. The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method. g. The IC50 values are calculated from the dose-response curves.

Cellular Anti-proliferative Assay (General Protocol)

This assay determines the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

Caption: Workflow for a typical cellular anti-proliferative assay.

Methodology:

-

Cell Lines and Culture Conditions: MV4-11 and KG-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure: a. Cells are seeded into 96-well plates at a predetermined density. b. After an initial incubation period to allow for cell adherence (if applicable) and stabilization, the cells are treated with a range of concentrations of this compound. c. The plates are incubated for a period of 72 hours. d. A cell viability reagent is added to each well. e. Following a short incubation with the reagent, the signal (luminescence or absorbance) is measured using a plate reader. f. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis of FLT3 Phosphorylation (General Protocol)

This technique is used to assess the inhibition of FLT3 autophosphorylation in cells treated with the inhibitor.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Treatment and Lysis: MV4-11 cells are treated with various concentrations of MAX-40279 for a defined period. Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane. b. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of inhibition of FLT3 phosphorylation.[4]

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. The in vitro studies conducted to date have established its mechanism of action and demonstrated its potent activity against key AML-relevant targets and cell lines. While specific quantitative data from these studies are not widely disseminated in the public domain, the collective evidence supports its progression into clinical trials. Further publication of the detailed preclinical data will be invaluable to the scientific community for a more comprehensive understanding of its in vitro efficacy.

References

Target Validation of MAX-40279 Hemifumarate in Acute Myeloid Leukemia (AML): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target. However, the efficacy of single-agent FLT3 inhibitors is often limited by the development of resistance. MAX-40279 hemifumarate is a potent, orally bioavailable dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR). This technical guide provides a comprehensive overview of the target validation for MAX-40279 in AML, summarizing the preclinical and clinical evidence that supports its mechanism of action and therapeutic potential. The dual inhibition strategy aims to overcome resistance mechanisms mediated by the bone marrow microenvironment, offering a promising approach for the treatment of AML.

Introduction: The Rationale for Dual FLT3 and FGFR Inhibition in AML

Acute Myeloid Leukemia is a life-threatening cancer with a pressing need for more effective therapies. Mutations in the FLT3 gene, present in approximately 30% of AML patients, are associated with a poor prognosis.[1] These mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation and survival of leukemic cells.[1]

While first and second-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the emergence of resistance. One of the key mechanisms of acquired resistance involves the activation of alternative survival pathways, frequently mediated by the bone marrow microenvironment.[2] Specifically, increased expression of Fibroblast Growth Factor 2 (FGF2) in marrow stromal cells can activate FGFR signaling in AML cells, providing a bypass mechanism that allows them to survive and proliferate despite FLT3 inhibition.[2]

This understanding has led to the development of dual FLT3 and FGFR inhibitors. By simultaneously targeting both pathways, MAX-40279 is designed to preemptively address this resistance mechanism, potentially leading to more durable clinical responses.[1]

This compound: Mechanism of Action

MAX-40279 is a small molecule inhibitor that targets the ATP-binding sites of both FLT3 and FGFR kinases.[1] This dual inhibition blocks the downstream signaling cascades that are crucial for the survival and proliferation of AML cells.

Inhibition of FLT3 Signaling

Mutated FLT3 receptors are constitutively active, leading to the continuous activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are critical for cell cycle progression, proliferation, and the inhibition of apoptosis. MAX-40279, by binding to the kinase domain of FLT3, prevents its autophosphorylation and the subsequent activation of these downstream effectors.[1]

Inhibition of FGFR Signaling

The FGFR family of receptor tyrosine kinases, when activated by their ligands (FGFs), also trigger the RAS/MAPK and PI3K/AKT pathways. In the context of AML, the bone marrow microenvironment can provide a source of FGFs that activate FGFR on leukemic cells, thereby promoting their survival and contributing to resistance against FLT3-targeted therapies.[2] MAX-40279's inhibition of FGFR blocks this pro-survival signaling, rendering the cancer cells more susceptible to the effects of FLT3 inhibition.[2]

Preclinical Evidence

The therapeutic potential of MAX-40279 in AML has been evaluated in a series of preclinical studies, including enzymatic assays, cell-based assays, and in vivo animal models.

In Vitro Kinase and Cell-Based Assays

Enzymatic assays have demonstrated that MAX-40279 potently inhibits wild-type FLT3, clinically relevant FLT3 mutants (including ITD and D835Y), and FGFR subtypes 1, 2, and 3.[2] While specific IC50 values are not publicly available, the compound has been described as a "potent" inhibitor.[1] In cellular assays, MAX-40279 has shown the ability to inhibit the proliferation of AML cell lines harboring FLT3 mutations.

Table 1: Summary of In Vitro Preclinical Data for MAX-40279 in AML

| Assay Type | Targets/Cell Lines | Key Findings |

| Enzymatic Assays | FLT3-wt, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3 | Potent inhibition of both wild-type and mutant FLT3, as well as multiple FGFR subtypes.[2] |

| Cellular Assays | AML cell lines (e.g., MV4-11) | Inhibition of proliferation in FLT3-mutated AML cells. |

| Signal Transduction Assays | AML cell lines | Inhibition of downstream signaling pathways mediated by FLT3 and FGFR. |

In Vivo Animal Studies

The in vivo efficacy of MAX-40279 has been demonstrated in xenograft models of AML. Oral administration of MAX-40279 resulted in significant tumor growth inhibition in mice bearing tumors from the MV4-11 (FLT3-ITD) and KG-1 (FGFR driven) cell lines.[2] Notably, the drug achieved higher concentrations in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells in their native microenvironment.[2]

Table 2: Summary of In Vivo Preclinical Data for MAX-40279 in AML

| Animal Model | Cell Line | Dosing | Key Findings |

| Xenograft | MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily | Significant inhibition of tumor growth.[3] |

| Xenograft | KG-1 (FGFR driven) | 12 mg/kg, p.o., twice daily | Significant inhibition of tumor growth, ranging from 58% to 106%.[2] |

| Mini-PDX | Patient-derived | 12 mg/kg, p.o., once daily | Efficacy in 43% of patient tumor samples.[3] |

| Pharmacokinetics (Rats) | N/A | Oral administration | Higher drug concentration observed in the bone marrow compared to plasma.[2] |

Clinical Development

This compound is currently being evaluated in a Phase I clinical trial for patients with relapsed or refractory AML (NCT03412292).[1] This dose-escalation study is designed to assess the safety, tolerability, and maximum tolerated dose (MTD) of the drug.

Table 3: Overview of the Phase I Clinical Trial of MAX-40279 in AML

| Clinical Trial ID | Phase | Status | Patient Population | Primary Endpoints |

| NCT03412292 | Phase I | Recruiting | Relapsed/Refractory AML | Safety, Tolerability, Maximum Tolerated Dose (MTD).[1] |

As of the latest available information, the results of this clinical trial have not been publicly disclosed.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the validation of MAX-40279's targets in AML.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for assessing the inhibitory activity of MAX-40279 against FLT3 and FGFR kinases.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute recombinant human FLT3 or FGFR kinase to the desired concentration in kinase assay buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the MAX-40279 dilutions.

-

Add the diluted kinase to each well.

-

Initiate the kinase reaction by adding the ATP/substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of MAX-40279 relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of MAX-40279 on the viability of AML cells.

-

Cell Seeding:

-

Culture AML cells (e.g., MV4-11) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined density.

-

-

Drug Treatment:

-

Prepare serial dilutions of MAX-40279 in culture medium.

-

Add the drug dilutions to the wells containing the cells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Western Blotting for FLT3 Phosphorylation

This protocol is for detecting the phosphorylation status of FLT3 in AML cells following treatment with MAX-40279.

-

Cell Treatment and Lysis:

-

Treat AML cells with various concentrations of MAX-40279 for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Quantify the band intensities to determine the relative levels of FLT3 phosphorylation.

-

Conclusion

The preclinical data strongly support the validation of FLT3 and FGFR as the primary targets of this compound in AML. The dual inhibitory mechanism of action provides a sound scientific rationale for its potential to overcome a key resistance pathway that limits the efficacy of single-agent FLT3 inhibitors. The significant in vivo anti-tumor activity and favorable pharmacokinetic profile further underscore its therapeutic promise. The ongoing Phase I clinical trial will be crucial in determining the safety and preliminary efficacy of MAX-40279 in patients with AML. This technical guide provides a comprehensive summary of the available data and methodologies for the continued investigation of this promising targeted therapy.

References

The Dual Kinase Inhibitor MAX-40279 Hemifumarate: A Deep Dive into its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAX-40279 hemifumarate is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] Developed by MaxiNovel Pharmaceuticals, this dual inhibitor has shown potent preclinical activity, particularly in the context of Acute Myeloid Leukemia (AML).[1][3][4] Its mechanism of action is designed to address both primary oncogenic signaling driven by FLT3 mutations and resistance mechanisms often mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1][5] Preclinical studies have demonstrated its ability to inhibit wild-type and mutated forms of FLT3, suppress tumor growth in AML xenograft models, and achieve high concentrations in the bone marrow.[3][5] MAX-40279 has been granted Orphan Drug Designation by the FDA for the treatment of AML and has been investigated in Phase 1 clinical trials.[1][4]

Introduction

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FLT3 gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One of the key resistance mechanisms involves the activation of alternative signaling pathways, including the FGF/FGFR axis, within the protective niche of the bone marrow.

MAX-40279 was developed as a next-generation kinase inhibitor with a dual specificity for FLT3 and FGFR. This polypharmacological approach aims to simultaneously block the primary driver of leukemogenesis in FLT3-mutated AML and abrogate a key escape pathway, potentially leading to more durable clinical responses. This technical guide provides a comprehensive overview of the pharmacodynamics of MAX-40279, summarizing the available preclinical data, detailing the experimental methodologies used in its evaluation, and visualizing its mechanism of action through signaling pathway diagrams.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[2] This inhibition disrupts the downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.

Inhibition of FLT3 Signaling

FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitors. In AML, activating mutations, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This results in uncontrolled cell proliferation and survival. MAX-40279 inhibits both wild-type FLT3 and clinically relevant mutant forms, including FLT3-ITD and the D835Y mutation, which is known to confer resistance to some FLT3 inhibitors.[3][5] By blocking the autophosphorylation of FLT3, MAX-40279 prevents the activation of downstream signaling pathways, including:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, and its inhibition by MAX-40279 leads to cell cycle arrest.

-

PI3K/AKT Pathway: A key survival pathway, its blockade by MAX-40279 promotes apoptosis in leukemic cells.

-

STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is critical for leukemic cell survival and proliferation. MAX-40279 effectively suppresses STAT5 phosphorylation.

Inhibition of FGFR Signaling

The FGFR family of receptor tyrosine kinases and their FGF ligands are involved in various cellular processes, including proliferation, differentiation, and angiogenesis. In the context of AML, the FGF/FGFR pathway has been implicated in resistance to FLT3 inhibitors. Increased expression of FGF2 in the bone marrow stroma can activate FGFR on AML cells, providing a bypass signaling route that promotes survival despite FLT3 inhibition.[5] MAX-40279's ability to inhibit FGFR1, FGFR2, and FGFR3 is therefore a key feature of its design, aiming to overcome this resistance mechanism.[3][5]

Quantitative Data

While specific IC50 values from the manufacturer are not publicly available, preclinical evaluations have consistently described MAX-40279 as a potent inhibitor of both FLT3 and FGFR kinases. The following tables summarize the available quantitative and semi-quantitative data from preclinical studies.

Table 1: In Vitro Potency of MAX-40279

| Target Enzyme/Cell Line | Assay Type | Result | Reference |

| FLT3 (wild-type) | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| FLT3-ITD | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| FLT3-D835Y | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| FGFR1 | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| FGFR2 | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| FGFR3 | Enzymatic Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| MV4-11 (FLT3-ITD) | Cell Viability Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| KG-1 (FGFR1 fusion) | Cell Viability Assay | Potent Inhibition (Specific IC50 not available) | [5] |

| HUVECs, MAECs, MPLECs | EndMT Assay | Inhibition of NDRG1 phosphorylation at 0.5-1 µM | [6] |

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Body Weight Loss | Reference |

| AML Xenograft | Not specified | 58% to 106% | Not significant | [3][5] |

| MV4-11 and KG-1 | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition | Not specified | [6] |

| Mouse Mini-PDX | 12 mg/kg, p.o., once daily for 7 days | Effective in 43% of patient tumor samples | Not specified | [6] |

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of MAX-40279.

Enzymatic Assays

-

Objective: To determine the in vitro inhibitory activity of MAX-40279 against purified FLT3 and FGFR kinase enzymes.

-

Methodology:

-

Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (FGFR1, FGFR2, FGFR3) kinases are used.

-

The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

MAX-40279 is added at various concentrations to determine its effect on the kinase activity.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation ([γ-³²P]ATP) or fluorescence/luminescence-based assays.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Assays

-

Objective: To assess the effect of MAX-40279 on the viability and proliferation of AML cell lines.

-

Cell Lines:

-

MV4-11: Human AML cell line with an endogenous FLT3-ITD mutation.

-

KG-1: Human AML cell line with an FGFR1 fusion protein.[5]

-

-

Methodology (Cell Viability - MTT/MTS Assay):

-

Cells are seeded in 96-well plates and allowed to adhere (if applicable).

-

Cells are treated with a range of concentrations of MAX-40279 for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]

-

Signal Transduction Assays (Western Blotting)

-

Objective: To investigate the effect of MAX-40279 on the phosphorylation status of key downstream signaling proteins of the FLT3 and FGFR pathways.

-

Methodology:

-

AML cells (e.g., MV4-11) are treated with MAX-40279 at various concentrations for a defined period.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FLT3, FLT3, p-ERK, ERK, p-STAT5, STAT5, p-AKT, AKT).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.

-

Methodology:

-

Human AML cells (e.g., MV4-11 or KG-1) are injected subcutaneously or intravenously into the mice.[12][13][14]

-

Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

-

MAX-40279 is administered orally at specified doses and schedules.

-

Tumor volume is measured regularly using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated groups to the control group.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.

Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Caption: Preclinical Evaluation Workflow for MAX-40279.

Conclusion

This compound is a promising dual FLT3/FGFR kinase inhibitor with a strong preclinical rationale for its development in Acute Myeloid Leukemia. Its ability to potently inhibit both the primary oncogenic driver and a key resistance pathway represents a significant advancement in the targeted therapy of this disease. The available preclinical data demonstrate its efficacy in relevant in vitro and in vivo models. Further publication of detailed quantitative data from ongoing and completed clinical trials will be crucial to fully elucidate its therapeutic potential. The information presented in this guide provides a solid foundation for understanding the pharmacodynamic profile of this novel targeted agent.

References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug receives orphan designation for AML | MDedge [mdedge.com]

- 5. ashpublications.org [ashpublications.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thno.org [thno.org]

An In-Depth Technical Guide to MAX-40279 Hemifumarate: A Dual FLT3/FGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MAX-40279 hemifumarate, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). This document consolidates key chemical and biological data, details on its mechanism of action, and relevant experimental protocols to support ongoing research and development efforts in oncology, particularly for acute myeloid leukemia (AML).

Core Compound Data

A summary of the essential chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 2388506-43-0[1] |

| Molecular Formula | C₂₂H₂₃FN₆OS · 0.5(C₄H₄O₄) |

| Molecular Weight | 554.59 g/mol [1] |

| Target | FLT3; FGFR[1] |

| Pathway | Protein Tyrosine Kinase/RTK[1] |

Mechanism of Action and Biological Activity

MAX-40279 is a multi-kinase inhibitor that primarily targets FLT3 and FGFR, two key receptor tyrosine kinases implicated in the pathogenesis of various cancers, most notably AML.[2][3] Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2] MAX-40279 has demonstrated potent inhibition of both wild-type FLT3 and clinically relevant mutant forms, such as FLT3-ITD (internal tandem duplication) and FLT3-D835Y, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1]

Furthermore, the dual inhibitory activity against FGFR is significant, as activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a mechanism of resistance to FLT3 inhibitors.[2] By targeting both pathways, MAX-40279 has the potential to overcome this resistance.[2]

Preclinical studies have shown that MAX-40279 effectively inhibits the proliferation of FLT3- and FGFR-overexpressing tumor cells.[4] The inhibition of these kinases disrupts downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell growth and survival.[5][6]

Interestingly, MAX-40279 also inhibits the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330, leading to the suppression of the endothelial-to-mesenchymal transition (EndMT).[1]

Signaling Pathway Inhibition

The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and FGFR signaling pathways.

Experimental Protocols

This section outlines general protocols for key in vitro and in vivo assays relevant to the evaluation of MAX-40279. These are intended as a starting point and may require optimization for specific cell lines or experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Human AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR expression)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of MAX-40279 in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the inhibition of FLT3 and downstream signaling protein phosphorylation.

Materials:

-

AML cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of MAX-40279 for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of MAX-40279 on purified FLT3 or FGFR kinase.

Materials:

-

Purified recombinant FLT3 or FGFR kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Kinase assay buffer

-

ATP

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of MAX-40279.

-

In a 96-well plate, add the kinase, substrate, and diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.[9][10]

Animal Xenograft Studies

These studies evaluate the in vivo efficacy of MAX-40279 in a tumor model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cell lines (e.g., MV4-11)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of AML cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer MAX-40279 orally at a predetermined dose and schedule (e.g., once or twice daily).[1] The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[11][12]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of MAX-40279.

Chemical Synthesis

While the specific, proprietary synthesis route for MAX-40279 is not publicly available, a plausible general approach can be inferred from the synthesis of similar kinase inhibitors. The core structure is a substituted thieno[3,2-d]pyrimidine. A likely synthetic strategy would involve the construction of this core, followed by the introduction of the side chains via cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to attach the 4-fluoro-2-methoxyphenyl group, and a Buchwald-Hartwig amination could be used to introduce the N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)amine moiety. The final step would likely be the formation of the hemifumarate salt.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with the potential to address unmet medical needs in AML and possibly other malignancies driven by these signaling pathways. Its ability to overcome resistance mechanisms associated with current therapies makes it a strong candidate for further clinical development. The information and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veterinarypaper.com [veterinarypaper.com]

An In-Depth Technical Guide to the Discovery and Synthesis of MAX-40279 Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279, also known as nefextinib, is an orally bioavailable small molecule that acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel Pharmaceuticals, MAX-40279 has demonstrated significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to existing therapies. Its ability to simultaneously target both FLT3 and FGFR pathways addresses a key mechanism of acquired resistance in AML. Preclinical studies have highlighted its robust anti-tumor activity, favorable pharmacokinetic profile with high bone marrow distribution, and efficacy in overcoming resistance. MAX-40279 was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML and is currently undergoing clinical evaluation.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of MAX-40279 hemifumarate.

Discovery and Rationale

The discovery of MAX-40279 was driven by the clinical need to overcome resistance to first- and second-generation FLT3 inhibitors in AML. Mutations in the FLT3 gene are prevalent in approximately 30% of AML patients and are associated with a poor prognosis.[2] While targeted FLT3 inhibitors have shown clinical benefit, their efficacy is often limited by the development of resistance, frequently mediated by the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment.[3]

MAX-40279 was designed as a dual inhibitor to simultaneously block both the primary oncogenic driver (mutant FLT3) and a key resistance pathway (FGFR signaling). The core chemical scaffold of MAX-40279 is a thieno[3,2-d]pyrimidine, a class of compounds known for its kinase inhibitory activity.[4][5][6][7] Structure-activity relationship (SAR) studies on this scaffold likely focused on optimizing potency against both FLT3 and FGFR, while maintaining drug-like properties such as oral bioavailability and metabolic stability.

Chemical Structure:

-

IUPAC Name: 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine

-

Molecular Formula: C₂₂H₂₃FN₆OS

-

Synonyms: Nefextinib, MAX 40279

Synthesis

While the specific, detailed synthesis protocol for this compound is proprietary, a general synthetic route can be inferred from patents covering thieno[3,2-d]pyrimidine derivatives and related kinase inhibitors.[4] The synthesis likely involves a multi-step process culminating in the coupling of the core thieno[3,2-d]pyrimidine nucleus with the substituted pyrazole side chain.

dot

Caption: General synthetic workflow for this compound.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both FLT3 and FGFR kinases.[8][9] This dual inhibition leads to the blockade of downstream signaling pathways crucial for the proliferation and survival of cancer cells.

-

FLT3 Inhibition: In AML, constitutively active FLT3 mutants, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, drive leukemogenesis through the activation of pathways like RAS/MAPK and PI3K/AKT. MAX-40279's inhibition of both wild-type and mutant FLT3 abrogates these pro-survival signals.[9]

-

FGFR Inhibition: The activation of the FGFR signaling pathway in the bone marrow microenvironment can confer resistance to FLT3 inhibitors. By inhibiting FGFR, MAX-40279 mitigates this resistance mechanism, potentially leading to more durable responses.[3]

dot

Caption: Proposed signaling pathway of MAX-40279 in AML cells.

Preclinical Data

In Vitro Activity

MAX-40279 has demonstrated potent inhibitory activity against both FLT3 and FGFR kinases in enzymatic assays. It is also effective against clinically relevant FLT3 mutants that are resistant to other inhibitors.[3][8]

| Target Kinase | IC₅₀ (nM) | Cell Line | Assay Type |

| FLT3-wt | Data not available | - | Enzymatic |

| FLT3-ITD | Data not available | MV4-11 | Cell-based |